Salinomycin Sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La salinomycine sodique est un antibiotique ionophore polyéther dérivé de la bactérie Streptomyces albus. Elle est largement reconnue pour ses puissantes propriétés anticancéreuses, en particulier contre les cellules souches cancéreuses. La salinomycine sodique présente une activité antibiotique à large spectre, en particulier contre les bactéries Gram-positives, les champignons, les parasites et les protozoaires . Elle est également utilisée comme médicament anticoccidien en élevage animal pour améliorer l'absorption des nutriments et favoriser la croissance .

Mécanisme D'action

Target of Action

Salinomycin, a monocarboxylic polyether antibiotic isolated from Streptomyces albus, is known to target cancer stem cells (CSCs) in various malignancies . These CSCs are a small subpopulation of cells within a tumor that can self-renew and differentiate into other cell types forming the heterogeneous tumor bulk . They are involved in all aspects of cancer development, including tumor initiation, cell proliferation, metastatic dissemination, and therapy resistance .

Mode of Action

Salinomycin’s biological activity is due to its ability to form complexes with cations, particularly its ability to transport potassium ions into and out of the cell . It forms lipid-soluble complexes with sodium and potassium cations, leading to increased permeability of the membrane for these ions . This ionophore activity disrupts the ion balance within the cell, leading to cell death .

Pharmacokinetics

It is known that salinomycin’s selective cytotoxicity against cscs and its ability to inhibit cell proliferation, invasion, and migration make it a promising therapeutic drug for various cancers .

Result of Action

The result of salinomycin’s action is the inhibition of cancer cell growth and the induction of cell death. It has been shown to kill cancer stem cells in mice at least 100 times more effectively than the anti-cancer drug paclitaxel . The mechanism of action by which salinomycin kills cancer stem cells involves lysosomal iron sequestration, leading to the production of reactive oxygen species, lysosome membrane permeabilization and ferroptosis .

Action Environment

The action of salinomycin can be influenced by various environmental factors. For instance, it has been shown that salinomycin can reverse the immune-inhibitory microenvironment to prevent tumor growth and metastasis . .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation de la salinomycine sodique implique plusieurs étapes, notamment la fermentation de Streptomyces albus, l'extraction et la purification. Le bouillon de fermentation est généralement traité avec de l'hydroxyde de sodium pour former la salinomycine sodique. Le processus implique les étapes suivantes :

Fermentation : est cultivée dans un milieu approprié pour produire de la salinomycine.

Extraction : Le bouillon de fermentation est traité avec des solvants comme le méthanol ou l'éthanol pour extraire la salinomycine.

Purification : La salinomycine extraite est purifiée en utilisant des techniques telles que la chromatographie liquide.

Conversion en sel de sodium : La salinomycine est traitée avec de l'hydroxyde de sodium pour former de la salinomycine sodique.

Méthodes de production industrielle

La production industrielle de salinomycine sodique implique une fermentation à grande échelle, suivie d'une extraction et d'une purification. Le processus est optimisé pour garantir un rendement et une pureté élevés. Les techniques de séchage par pulvérisation et de granulation sont utilisées pour produire de la salinomycine sodique sous forme de granulés fins, faciles à mélanger aux aliments pour animaux .

Analyse Des Réactions Chimiques

Types de réactions

La salinomycine sodique subit diverses réactions chimiques, notamment:

Oxydation : La salinomycine sodique peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la salinomycine sodique.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de la salinomycine sodique comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les réactions sont généralement effectuées dans des conditions contrôlées pour garantir la formation du produit souhaité .

Principaux produits formés

Les principaux produits formés à partir des réactions de la salinomycine sodique comprennent divers dérivés avec des groupes fonctionnels modifiés. Ces dérivés peuvent présenter différentes activités biologiques et sont étudiés pour leurs applications thérapeutiques potentielles .

Applications de la recherche scientifique

La salinomycine sodique a un large éventail d'applications de recherche scientifique, notamment:

Chimie : Elle est utilisée comme composé modèle pour étudier l'activité ionophore et les mécanismes de transport membranaire.

Médecine : Elle s'est avérée prometteuse en tant qu'agent anticancéreux, en particulier contre les cellules souches cancéreuses.

Mécanisme d'action

La salinomycine sodique exerce ses effets en augmentant le mouvement des cations à travers les membranes cellulaires par échange-diffusion, entraînant des modifications des gradients ioniques. Cela conduit à l'accumulation d'ions comme le potassium, le sodium, le calcium et le magnésium à l'intérieur de la cellule, atteignant des niveaux toxiques . Dans les cellules cancéreuses, la salinomycine sodique cible la voie de signalisation Wnt/β-caténine, bloquant la phosphorylation de LRP6 induite par Wnt et provoquant la dégradation de la protéine LRP6 . Cela perturbe la voie de signalisation, entraînant la mort cellulaire et l'inhibition de la prolifération des cellules souches cancéreuses .

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

La salinomycine sodique est unique parmi les antibiotiques ionophores en raison de ses puissantes propriétés anticancéreuses. Des composés similaires comprennent:

Monensine : Un autre ionophore polyéther avec une activité antimicrobienne, mais moins efficace contre les cellules souches cancéreuses.

Nigericine : Un ionophore avec des propriétés de transport ionique similaires mais des activités biologiques différentes.

Lasalocid : Un ionophore utilisé en médecine vétérinaire avec des propriétés antimicrobiennes.

La salinomycine sodique se distingue par sa toxicité sélective contre les cellules souches cancéreuses et sa capacité à inhiber la voie de signalisation Wnt/β-caténine .

Propriétés

Numéro CAS |

55721-31-8 |

|---|---|

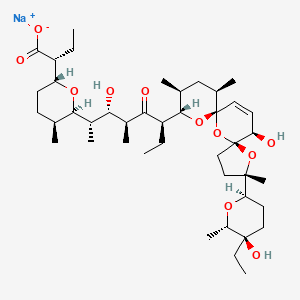

Formule moléculaire |

C42H70NaO11+ |

Poids moléculaire |

774.0 g/mol |

Nom IUPAC |

sodium;(2R)-2-[(2R,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoic acid |

InChI |

InChI=1S/C42H70O11.Na/c1-11-29(38(46)47)31-15-14-23(4)36(50-31)27(8)34(44)26(7)35(45)30(12-2)37-24(5)22-25(6)41(51-37)19-16-32(43)42(53-41)21-20-39(10,52-42)33-17-18-40(48,13-3)28(9)49-33;/h16,19,23-34,36-37,43-44,48H,11-15,17-18,20-22H2,1-10H3,(H,46,47);/q;+1/t23-,24-,25+,26-,27-,28-,29+,30-,31+,32+,33+,34+,36+,37-,39-,40+,41-,42-;/m0./s1 |

Clé InChI |

YPZYGIQXBGHDBH-UZHRAPRISA-N |

SMILES |

CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C(=O)[O-].[Na+] |

SMILES isomérique |

CC[C@H]([C@H]1CC[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)C=C[C@H]([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O)O)C)C)O)C)C(=O)O.[Na+] |

SMILES canonique |

CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C(=O)O.[Na+] |

Numéros CAS associés |

53003-10-4 (Parent) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.